Functional Target Engagement: Direct Kinetic Comparison of OXA-23 Inactivation (Pilabactam vs. Durlobactam)
Against purified OXA-23, a key driver of CRAB resistance, pilabactam inhibits the enzyme via a two-step tight-binding mechanism with a quantified inactivation rate (k2/K) of 1.7 × 10⁴ M⁻¹s⁻¹ [1]. This rate is approximately 4.8-fold higher (faster) than the 3.5 × 10³ M⁻¹s⁻¹ reported for durlobactam, a comparator DBO developed specifically for Acinetobacter [1]. Pilabactam also exhibits a low dissociation constant (Kd ≈ 4 nM) and a slow off-rate, indicating durable inhibition [1].
| Evidence Dimension | Inactivation rate constant (k2/K) for OXA-23 carbapenemase |
|---|---|
| Target Compound Data | 1.7 × 10⁴ M⁻¹s⁻¹ |
| Comparator Or Baseline | Durlobactam: 3.5 × 10³ M⁻¹s⁻¹ |
| Quantified Difference | ~4.8-fold faster inactivation |
| Conditions | Purified OXA-23 enzyme kinetic assay |
Why This Matters
For procurement, this 4.8-fold superior kinetic inactivation rate against OXA-23 directly validates the mechanistic advantage of pilabactam’s fluorine substituent over a comparator DBO, providing a stronger scientific basis for selecting it in CRAB-focused research.
- [1] Rodríguez-Pallares, S., Outeda-García, M., Lence, E., et al. (2026). Disarming carbapenemase-producing Acinetobacter baumannii: high potency of the novel therapeutic combination of meropenem and the innovative diazabicyclooctane β-lactamase inhibitor pilabactam (formerly ANT3310). Antimicrobial Agents and Chemotherapy, 70(4), e0169125. View Source
